molecular formula C23H32N2O3 B5501438 (3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine

(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine

Cat. No.: B5501438
M. Wt: 384.5 g/mol
InChI Key: VRYRTSLIEBDQEH-CEWLAPEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C23H32N2O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.24129289 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Determination

Research involving the synthesis of complex organic molecules, such as pyridine derivatives, highlights the importance of understanding the crystal structure for potential applications in drug design and material science. For example, studies on compounds with methoxymethyl and methoxyphenyl groups have led to advancements in the synthesis methodologies and structural analysis through X-ray crystallography. These approaches are crucial for designing compounds with specific properties, such as catalytic activity or binding affinity towards biological targets (Moustafa & Girgis, 2007).

Chemical Synthesis Techniques

The development of novel routes for synthesizing benzo[b]thiepins and other cyclic compounds demonstrates the versatility of organic synthesis in creating complex molecular architectures. Such methodologies can be applied to generate specific molecular frameworks with potential applications in pharmaceuticals, agrochemicals, and materials science (Reinhoudt & Kouwenhoven, 1974).

Molecular Structure and Reactivity

Investigations into the molecular structure and reactivity of pyrrolidine derivatives underline the significance of stereochemistry and functional group positioning in determining the chemical behavior of molecules. This knowledge is instrumental in designing molecules for specific reactions or interactions, such as enzyme inhibition or receptor binding (Zhu et al., 2009).

Properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]-[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-27-15-23(10-5-11-23)22(26)25-14-18(17-6-3-4-7-19(17)28-2)21-20(25)16-8-12-24(21)13-9-16/h3-4,6-7,16,18,20-21H,5,8-15H2,1-2H3/t18-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYRTSLIEBDQEH-CEWLAPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1(CCC1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.